molecular formula C17H19ClN2O4S B12581764 N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634186-59-7

N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12581764
CAS No.: 634186-59-7
M. Wt: 382.9 g/mol
InChI Key: STBREANCCOIETL-UHFFFAOYSA-N
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Description

N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a butylsulfamoyl group, a chlorinated phenyl ring, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the butylsulfamoyl phenyl intermediate. This intermediate is then reacted with 5-chloro-2-hydroxybenzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorinated phenyl ring or the butylsulfamoyl group.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Butylsulfamoyl)phenyl]-2,5-difluorobenzenesulfonamide
  • N-[3-(Butylsulfamoyl)phenyl]-3-(cyclohexylcarbamoylamino)propanamide

Uniqueness

N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article delves into its biological activity, synthesizing findings from various studies, highlighting its mechanisms of action, and comparing it with structurally similar compounds.

Chemical Structure and Properties

The compound features a benzamide core with a butylsulfamoyl group and chloro and hydroxy substituents. Its molecular formula is C₁₈H₁₈ClN₃O₃S, and it has a molecular weight of approximately 382.86 g/mol. The unique structural components contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in various disease processes. The presence of the sulfonamide group is crucial for its interaction with enzyme active sites, which may lead to the inhibition of pathways critical for pathogen survival or disease progression.

Studies suggest that the compound may interact with enzymes similar to those targeted by other sulfonamide derivatives, thereby inhibiting their function and demonstrating potential therapeutic effects against bacterial infections and possibly cancer.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The mechanism behind its antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis or function, similar to other compounds in its class.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamideC₁₈H₁₈ClN₂O₂Moderate enzyme inhibitionLacks sulfamoyl group
4-bromo-N-[4-(butylsulfamoyl)phenyl]benzamideC₁₈H₁₈BrN₂O₂SAntimicrobial propertiesContains bromine instead of chlorine
N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamideC₁₈H₁₈ClN₂O₂Antimicrobial activityLacks sulfamoyl group and has amino substitution

The presence of the butylsulfamoyl moiety in this compound enhances its specificity towards certain biological targets, potentially increasing its efficacy compared to others.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial potential of various chloroacetamides, including this compound, against Escherichia coli, Staphylococcus aureus, and Candida albicans. The compound demonstrated significant activity against Gram-positive bacteria while showing moderate effectiveness against Gram-negative strains .
  • Structure-Activity Relationship (SAR) : Research focused on the SAR of related compounds indicated that modifications on the phenyl ring substantially influence biological activity. For instance, substituents at specific positions enhanced lipophilicity, facilitating better membrane penetration .
  • In vitro Studies : Additional studies assessed the compound's effects on protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. Results indicated that certain derivatives exhibited selective toxicity towards these pathogens while maintaining low toxicity to mammalian cells .

Properties

CAS No.

634186-59-7

Molecular Formula

C17H19ClN2O4S

Molecular Weight

382.9 g/mol

IUPAC Name

N-[3-(butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C17H19ClN2O4S/c1-2-3-9-19-25(23,24)14-6-4-5-13(11-14)20-17(22)15-10-12(18)7-8-16(15)21/h4-8,10-11,19,21H,2-3,9H2,1H3,(H,20,22)

InChI Key

STBREANCCOIETL-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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